(2-(3,4-Difluorophenyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(3,4-Difluorophenyl)pyridin-4-yl)boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a difluorophenyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3,4-Difluorophenyl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide. The reaction is catalyzed by palladium and usually takes place under mild conditions, making it suitable for a wide range of substrates .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-(3,4-Difluorophenyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling typically results in the formation of biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In chemistry, (2-(3,4-Difluorophenyl)pyridin-4-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it a valuable reagent in the formation of carbon-carbon bonds .
Biology: In biological research, this compound is used to synthesize bioactive molecules that can interact with various biological targets. For example, it has been used in the synthesis of compounds with cytostatic activity against cancer cell lines .
Medicine: In medicine, this compound is used in the development of new pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it a valuable intermediate in the synthesis of drug candidates .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and polymers. Its unique chemical properties make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of (2-(3,4-Difluorophenyl)pyridin-4-yl)boronic acid involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in organic synthesis . Additionally, the presence of the difluorophenyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
- 3,4-Difluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
- 4-Pyridineboronic acid pinacol ester
- 3,5-Difluorophenylboronic acid
Uniqueness: (2-(3,4-Difluorophenyl)pyridin-4-yl)boronic acid is unique due to the presence of both a difluorophenyl group and a pyridine ring. This combination enhances its reactivity and makes it a valuable building block in the synthesis of complex organic molecules. The difluorophenyl group also imparts unique electronic properties to the compound, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C11H8BF2NO2 |
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Molecular Weight |
235.00 g/mol |
IUPAC Name |
[2-(3,4-difluorophenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H8BF2NO2/c13-9-2-1-7(5-10(9)14)11-6-8(12(16)17)3-4-15-11/h1-6,16-17H |
InChI Key |
ZUGYLVUQUCOEAZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC(=C(C=C2)F)F)(O)O |
Origin of Product |
United States |
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